

Commercial Suppliers and Technical Guide for Fmoc-Gly-OH-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical application of **Fmoc-Gly-OH-2,2-d2**, a deuterated derivative of Fmoc-glycine. This isotopically labeled amino acid is a valuable tool in various research and development applications, particularly in peptide synthesis and pharmacokinetic studies. This document outlines key commercial suppliers, summarizes critical quantitative data, and provides detailed experimental protocols for its use in Solid Phase Peptide Synthesis (SPPS).

Commercial Availability

Fmoc-Gly-OH-2,2-d2 is available from several reputable chemical suppliers specializing in reagents for peptide synthesis and isotopic labeling. The following tables provide a summary of the product specifications from prominent vendors.

Supplier and Product Information



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight
Sigma-Aldrich	Fmoc-Gly-OH- 2,2-d2	284665-11-8[1]	C17H13D2NO4	299.32 g/mol [1] [2][3]
MedChemExpres s	Fmoc-Gly-OH-d2	284665-11-8[4] [5]	C17H13D2NO4	299.32 g/mol [3] [5]
Crescent Chemical	Fmoc-Gly-OH- 2,2-d2	-	-	-
Creative Peptides	Fmoc-[D2]Gly- OH	284665-11-8[6]	C17H15NO4	299.33 g/mol [6]
CDN Isotopes	Glycine-2,2-d2- N-FMOC	284665-11-8[7]	HOOCCD₂NH- FMOC	299.32 g/mol [7]
Selleck Chemicals	Fmoc-α-d2- glycine	284665-11-8[8]	-	-

Physical and Chemical Properties

Property	Sigma-Aldrich	MedChemExpress	CDN Isotopes
Isotopic Purity	98 atom % D[1]	-	98 atom % D[7]
Form	Solid[1]	Powder[3]	-
Melting Point	174-175 °C (lit.)[1]	-	-
Storage Temperature	2-8°C[1]	Powder: -20°C (3 years), 4°C (2 years)	Room temperature[7]
Solubility	-	DMSO: 175 mg/mL (584.66 mM; requires ultrasound)[3]	-

Core Applications



Fmoc-Gly-OH-2,2-d2 is primarily utilized as a building block in Solid Phase Peptide Synthesis (SPPS).[9][10] Its applications are analogous to its non-deuterated counterpart, with the key advantage of introducing a stable isotopic label into the peptide backbone.[4][5]

Key uses include:

- Internal Standards: Serves as an internal standard for quantitative analysis of peptides by mass spectrometry (LC-MS) or NMR.[4]
- Tracer Studies: Acts as a tracer to monitor the metabolic fate and pharmacokinetic profiles of peptide-based drugs.[4][5] The deuterium label can influence metabolic pathways and potentially enhance drug stability.[3][5]
- Structural Analysis: Aids in the structural elucidation of peptides and proteins using techniques like NMR spectroscopy.

Experimental Protocols

The incorporation of **Fmoc-Gly-OH-2,2-d2** into a peptide sequence follows standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) protocols. The chemical reactivity of the deuterated glycine is identical to the natural isotope for the purposes of these procedures.

General Workflow for SPPS using Fmoc-Gly-OH-2,2-d2



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Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling



- Weighing: Weigh the desired amount of resin (e.g., Rink Amide resin for C-terminal amides)
 into a reaction vessel.
- Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
- Agitation: Gently agitate the resin for at least 30 minutes to an hour to ensure proper swelling of the beads.[9]

Protocol 2: Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

- Initial Treatment: Drain the solvent from the swollen resin and add a solution of 20% piperidine in DMF. Agitate for 3-5 minutes.[5][11]
- Second Treatment: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.[5]
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][11]
 The completion of the deprotection can be monitored by UV spectroscopy of the washings.
 [12]

Protocol 3: Coupling of Fmoc-Gly-OH-2,2-d2

This protocol describes the activation and coupling of the deuterated glycine to the deprotected N-terminus of the peptide-resin.

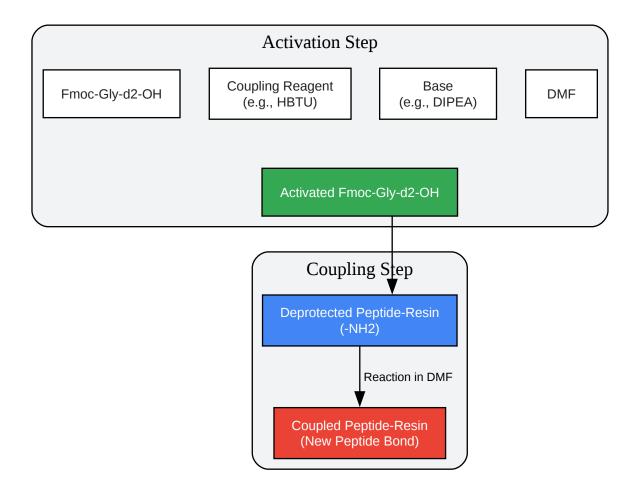
- Activation Mixture Preparation:
 - In a separate vial, dissolve Fmoc-Gly-OH-2,2-d2 (typically 3 equivalents relative to the resin loading).
 - Add a suitable coupling reagent such as HBTU (3 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[4]



- Allow the mixture to pre-activate for 5-10 minutes.[4]
- · Coupling Reaction:
 - Drain the DMF from the washed resin.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[4]
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5] A Kaiser test can be performed on a small sample of beads to confirm the completion of the coupling reaction.[9]

Logical Flow of Amino Acid Activation and Coupling





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Caption: Activation and coupling of **Fmoc-Gly-OH-2,2-d2**.

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any acidlabile side-chain protecting groups.

- Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin extensively with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.
- Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for standard peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:5:5:5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.[1][6]



- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4]
 - Gently agitate the mixture at room temperature for 2-3 hours.[4]
- Peptide Precipitation and Isolation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.
 - Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.[4]
 - Centrifuge the mixture to pellet the precipitated peptide.
 - Wash the peptide pellet with cold diethyl ether two more times.
 - Dry the final peptide product under vacuum.[4]

Analytical Characterization

The final deuterated peptide should be characterized to confirm its identity and purity. Standard analytical techniques include:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.
- Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight, which will be increased by 2 Da due to the deuterium labeling, and to verify the sequence.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Fmoc-Gly-OH-2,2-d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558005#commercial-suppliers-of-fmoc-gly-oh-2-2-d2]

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